6-Bromo-N-cyclobutylpyridin-2-amine
Description
Significance of Pyridinamine Scaffolds in Modern Organic Synthesis
Pyridinamine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their presence in numerous natural products, including vitamins and alkaloids, underscores their fundamental role in biological processes. In modern organic synthesis, these scaffolds serve as crucial building blocks for the construction of complex molecular architectures. The nitrogen atom in the pyridine (B92270) ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Overview of Halogenated Pyridine Building Blocks and Their Synthetic Versatility
Halogenated pyridines are invaluable precursors in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. nih.gov The bromine atom in 6-bromopyridin-2-amine derivatives serves as a versatile functional group that can readily participate in a variety of cross-coupling reactions. These transformations, often catalyzed by transition metals like palladium or copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This synthetic flexibility enables the introduction of a wide range of substituents at the 6-position of the pyridine ring, facilitating the generation of diverse molecular libraries for screening and optimization in drug discovery and materials science.
Research Context of 6-Bromo-N-cyclobutylpyridin-2-amine within Heterocyclic Chemistry
Within the extensive family of heterocyclic compounds, this compound emerges as a strategically designed building block. The presence of the bromine atom at the 6-position offers a prime site for synthetic elaboration through cross-coupling chemistry. The N-cyclobutyl group can influence the compound's solubility, lipophilicity, and conformational rigidity, which are critical parameters in the design of bioactive molecules. This compound is, therefore, of significant interest to synthetic chemists as an intermediate for the preparation of more complex, functionalized pyridine derivatives with potential applications in various areas of chemical research.
A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dibromopyridine (B144722) with cyclobutylamine. This reaction can be facilitated by microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov Alternatively, copper-catalyzed conditions can also be employed to promote the C-N bond formation. researchgate.netresearchgate.net
Below is a table outlining a potential synthetic approach for this compound.
| Parameter | Value/Condition |
| Starting Material | 2,6-Dibromopyridine |
| Reagent | Cyclobutylamine |
| Solvent | Water or an organic solvent like DMSO |
| Catalyst (optional) | Copper(I) iodide (CuI) with a suitable ligand |
| Temperature | 150-205 °C (Microwave) or ~90 °C (Conventional Heating) |
| Reaction Time | 2.5 - 3 hours (Microwave) or 24 hours (Conventional Heating) |
This data is based on similar reactions reported in the literature and represents a likely synthetic route. nih.govresearchgate.net
The structural characterization of this compound would rely on standard spectroscopic techniques. The following table provides predicted spectroscopic data based on the analysis of analogous compounds. georgiasouthern.edu
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Signals corresponding to the cyclobutyl protons and three distinct aromatic protons on the pyridine ring. The NH proton would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the four unique carbons of the cyclobutyl group and the five distinct carbons of the bromopyridin-2-amine core. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
6-bromo-N-cyclobutylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-2-6-9(12-8)11-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12) |
InChI Key |
HQIRPBQCZQIHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo N Cyclobutylpyridin 2 Amine
Strategies for Regioselective Amination of Brominated Pyridines
The synthesis of 6-Bromo-N-cyclobutylpyridin-2-amine typically starts from a dibrominated pyridine (B92270), such as 2,6-dibromopyridine (B144722). The key challenge is to selectively substitute only one of the bromine atoms with a cyclobutylamino group. This requires careful control of reaction conditions to achieve regioselectivity.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-nitrogen (C-N) bonds.
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classic method for forming C-N bonds. In the synthesis of 6-substituted 2-bromopyridines, a copper catalyst can be used to selectively couple an amine with 2,6-dibromopyridine. researchgate.net The choice of copper source and ligand is crucial for the reaction's success. Studies have shown that copper(I) compounds are generally more active than other copper sources, with copper(I) iodide (CuI) often providing the best results. researchgate.net The presence of a ligand, such as 1,2-ethanediamine, is also critical for achieving high yields. researchgate.net For instance, the N-heteroarylation of octylamine (B49996) with 2-halopyridines has been successfully catalyzed by copper-containing metal-organic frameworks (Cu-MOFs) and copper nanoparticles (CuNPs). researchgate.netresearchgate.net In some cases, the reaction can proceed even without a ligand, although yields may be lower. researchgate.net
Table 1: Copper-Catalyzed Amination of 2-Halopyridines
| Catalyst System | Halopyridine | Amine | Yield | Reference |
|---|---|---|---|---|
| Cu-MOF/L-proline | 2-iodopyridine | n-octylamine | High | researchgate.net |
| CuNPs/L-proline | 2-bromopyridine (B144113) | n-octylamine | up to 75% | researchgate.net |
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The development of various generations of catalyst systems has expanded the reaction's applicability to a wide range of aryl halides and amines, including primary and secondary amines. wikipedia.org
For the synthesis of aminopyridines, this method has proven effective. For example, a practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing an efficient route to various secondary and tertiary aminopyridines. nih.gov The reaction has also been successfully applied to the coupling of aryl chlorides and bromides with ammonium (B1175870) salts, offering a method to introduce a primary amino group. semanticscholar.orgnih.gov The choice of ligand is critical, with bulky, electron-rich phosphines often favoring the C-N cross-coupling. researchgate.net
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Palladium Catalyst | Ligand | Base | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | 2-bromo-6-methyl pyridine | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
While the Suzuki-Miyaura coupling is primarily known for forming carbon-carbon bonds, it is a crucial reaction in the synthesis of functionalized pyridines, which can be precursors to aminopyridines. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. nih.gov The development of highly active catalyst systems has enabled the cross-coupling of a wide variety of aryl and heteroaryl halides with boronic acids and esters. nih.govcdnsciencepub.com For instance, 2-arylpyridines can be synthesized by the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and esters. cdnsciencepub.com The reaction can be performed with catalysts like Pd(dppf)Cl₂ at elevated temperatures. cdnsciencepub.com
Table 3: Suzuki-Miyaura Coupling for Pyridine Synthesis
| Palladium Catalyst | Ligand | Base | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | - | KF | 2-pyridylboronate and aryl bromide | biaryl | good to excellent | nih.gov |
| Pd(PPh₃)₄ | - | Na₂CO₃ | 3-Bromo-6-(thiophen-2-yl)pyridazine and (hetero)aromatic boronic acids | push-pull thienylpyridazine derivatives | fair-to-low | nih.gov |
Metal-Free Synthetic Protocols for C-N Bond Formation
In recent years, there has been a growing interest in developing metal-free methods for C-N bond formation to avoid the cost and potential toxicity of metal catalysts. rsc.orgnih.gov These methods often rely on the inherent reactivity of the substrates or the use of non-metallic promoters.
One such approach involves the direct oxidative C-N bond formation. For example, a base-promoted intermolecular oxidation of allylic C(sp³)-H and vinylic C(sp²)-H bonds of allylic compounds with amidines can form polysubstituted pyrimidines using molecular oxygen as the sole oxidant. organic-chemistry.org This method offers high atom economy and environmental advantages. organic-chemistry.org Another strategy involves the site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines with amines under metal-free conditions. rsc.org The selectivity of these reactions can be tuned by the nature of the heterocyclic ring and the halogen substituents. rsc.org For instance, polyfluoropyridines have been shown to react selectively at the ortho-position to the nitrogen atom. rsc.org
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.com The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like aminopyridines. nih.govrsc.org
For example, a series of new acetamide (B32628) derivatives have been successfully synthesized by adding primary and secondary amines to chloroacetyl chloride under microwave irradiation. mdpi.com This method has been shown to be a fast and environmentally friendly technique with good performance. mdpi.com Similarly, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines has been efficiently achieved using microwave conditions. rsc.org Multicomponent reactions for the synthesis of 2-aminopyridines have also been developed under solvent-free, microwave-assisted conditions, providing a simple, fast, and cleaner method. nih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of acetamide derivatives | Conventional Heating | - | - | mdpi.com |
| Synthesis of acetamide derivatives | Microwave Irradiation | Shorter | Good | mdpi.com |
| Synthesis of 2-anilinopyrimidines | Conventional Heating | Longer | Lower | rsc.org |
Precursor Compounds and Starting Materials
The strategic selection of starting materials is fundamental to the successful synthesis of the target compound. The synthesis originates from a readily available dihalogenated pyridine and introduces the specific amino group.
2,6-Dibromopyridine serves as a crucial precursor for the synthesis of this compound. researchgate.netgeorgiasouthern.edu This starting material is commercially available and possesses two reactive bromine atoms on the pyridine ring. rsc.orgsigmaaldrich.com The challenge and goal in this synthesis are to achieve a selective mono-amination, where only one of the bromo groups is replaced by the cyclobutylamino group, leaving the other bromine atom intact for potential future modifications. researchgate.netgoogle.com
The presence of two bromo groups on the pyridine ring makes controlling the selectivity of the C–N cross-coupling reaction a significant challenge. researchgate.net Without precise control, the reaction can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired unsymmetrical compound. researchgate.net Both palladium-catalyzed and copper-catalyzed systems have been developed to address this selectivity issue, providing practical and efficient protocols for the synthesis of 6-substituted 2-bromopyridine compounds. researchgate.netresearchgate.net
The cyclobutyl group is introduced via a reaction with cyclobutylamine. This step involves the formation of a carbon-nitrogen bond between the pyridine ring of 2,6-dibromopyridine and the nitrogen atom of cyclobutylamine. This transformation is typically accomplished through a nucleophilic aromatic substitution, most commonly facilitated by a transition metal catalyst in what is known as a Buchwald-Hartwig amination or a similar copper-catalyzed coupling reaction. libretexts.orgresearchgate.net
In this reaction, the amine acts as the nucleophile, displacing one of the bromide leaving groups on the pyridine ring. The selective nature of this reaction is critical for producing the mono-substituted product, this compound, in high yield. researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. These include the choice of solvent, the catalyst and ligand system, and the physical conditions such as temperature and pressure.
The choice of solvent can significantly influence the outcome of C-N cross-coupling reactions. Solvents are selected based on their ability to dissolve the reactants and the catalyst system, as well as their boiling point and influence on reaction kinetics. Common solvents for Buchwald-Hartwig amination and related couplings include toluene, tetrahydrofuran (B95107) (THF), dioxane, and N,N-dimethylformamide (DMF). libretexts.orgchemspider.comchemrxiv.org Toluene is often favored in reactions involving aryl iodides because the resulting iodide salts have poor solubility, which can prevent the formation of unreactive palladium dimers. libretexts.org For other aryl halides, a range of aprotic solvents can be effective.
Table 1: Effect of Solvents on a Representative Buchwald-Hartwig Amination Reaction
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| [Pd(Cinamyl)Cl]₂ / XantPhos | DMF | 95 |
| [Pd(Cinamyl)Cl]₂ / XantPhos | Dioxane | 91 |
| [Pd(Cinamyl)Cl]₂ / XantPhos | Toluene (PhMe) | 88 |
Data derived from a representative amination reaction to illustrate solvent effects. chemrxiv.org
The catalyst system, comprising a metal precursor and a supporting ligand, is the cornerstone of the C-N coupling reaction. Palladium-based catalysts are frequently used for Buchwald-Hartwig aminations, while copper-based systems offer a more economical alternative. researchgate.netlibretexts.org
Palladium Catalysis: The catalytic cycle typically begins with a Pd(0) species, which undergoes oxidative addition with the aryl bromide (2,6-dibromopyridine). libretexts.org The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the subsequent steps of amine coordination and reductive elimination to form the C-N bond. libretexts.org Bulky, electron-rich phosphine ligands, such as XantPhos and BrettPhos, have been designed to improve reaction rates and yields for a variety of amine substrates. libretexts.org Catalyst loading is generally kept low, often around 1-2 mol%, to ensure efficiency and cost-effectiveness. libretexts.orgchemrxiv.org
Copper Catalysis: Copper(I) sources, such as copper(I) iodide (CuI), have proven to be effective catalysts for the selective amination of 2,6-dibromopyridine. researchgate.netresearchgate.net These reactions also require a ligand, with diamine-based ligands like N,N'-dimethyl-1,2-ethanediamine often providing the best results. researchgate.net The presence of a ligand is crucial for achieving high catalytic efficiency. researchgate.net
Table 2: Comparison of Catalyst Systems for Amination of Bromopyridines
| Catalyst Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Reaction |
|---|---|---|---|---|---|
| [Pd₂(dba)₃] | (±)-BINAP | 0.18 (Pd₂) | NaOBuᵗ | Toluene | Buchwald-Hartwig Amination chemspider.com |
| [Pd(Cinamyl)Cl]₂ | XantPhos | 1.5 (Pd₂) | DBU | Toluene | Buchwald-Hartwig Amination chemrxiv.org |
Temperature is a critical parameter for driving the C-N coupling reaction to completion. These reactions are typically heated to temperatures ranging from 80 °C to 110 °C. google.comchemspider.com The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle. libretexts.org
For reactions involving volatile amines, such as cyclobutylamine, conducting the reaction in a sealed tube or under pressure can be necessary to prevent the evaporation of the reactant and maintain its concentration in the reaction mixture. georgiasouthern.edunih.gov This technique ensures that the reaction proceeds efficiently to afford the desired aminopyridine product in good yield. nih.gov The reaction is also typically carried out under an inert atmosphere, such as argon or nitrogen, to prevent the oxidation and deactivation of the catalyst. chemspider.com
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule like 6-Bromo-N-cyclobutylpyridin-2-amine, ¹H, ¹³C, and various 2D NMR experiments would be essential for unambiguous structure confirmation.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For this compound, one would expect to observe signals corresponding to the protons on the pyridine (B92270) ring and the cyclobutyl group. The aromatic protons would likely appear in the downfield region, with their coupling constants providing information about their relative positions. The protons of the cyclobutyl group would appear in the upfield region, with complex splitting patterns due to their diastereotopic nature.
A representative data table for the expected ¹H NMR signals is not available due to the lack of experimental data.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule and their chemical environments. The carbon atoms of the pyridine ring would resonate at lower field compared to the aliphatic carbons of the cyclobutyl group. The carbon atom attached to the bromine (C-6) would be significantly influenced by the halogen's electronegativity and would likely appear at a distinct chemical shift.
A data table of ¹³C NMR chemical shifts cannot be provided as no experimental data has been found.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are crucial for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the pyridine and cyclobutyl moieties.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.
Detailed analysis of 2D NMR correlations is not possible without the actual spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide the high-precision mass of the molecular ion, allowing for the determination of the exact elemental formula of this compound (C₉H₁₁BrN₂). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two prominent molecular ion peaks separated by two mass units, which is a key signature for bromine-containing compounds.
An exact mass data table from HRMS analysis is unavailable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of this compound and to study its behavior under different chromatographic conditions. The mass spectrometer would provide molecular weight information for the eluting peaks, confirming the identity of the target compound.
Specific LC-MS analytical methods and findings for this compound are not documented in the available literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural components: the aminopyridine core, the N-H bond of the secondary amine, the C-N bonds, the C-Br bond, and the aliphatic C-H bonds of the cyclobutyl ring.
The N-H stretching vibration of the secondary amine typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclobutyl group appear just below 3000 cm⁻¹. The scissoring vibration of the NH₂ group, if it were a primary amine, would be expected around 1650 cm⁻¹. tsijournals.com For this secondary amine, N-H bending vibrations are observed near 1580-1650 cm⁻¹. The characteristic stretching vibrations of the pyridine ring C=N and C=C bonds are found in the 1400-1600 cm⁻¹ region. Aromatic amines exhibit a strong C-N stretching band in the 1250-1340 cm⁻¹ range. tsijournals.com The C-Br stretching vibration is typically observed at lower wavenumbers, generally in the 500-650 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Secondary Amine (N-H) | Bend | 1580 - 1650 |
| Aromatic C-H (Pyridine) | Stretch | 3000 - 3100 |
| Aliphatic C-H (Cyclobutyl) | Stretch | 2850 - 2960 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| Aromatic C-N | Stretch | 1250 - 1340 |
| Carbon-Bromine (C-Br) | Stretch | 500 - 650 |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
While specific crystal structure data for this compound is not publicly available, analysis of related structures, such as other substituted aminopyridines, provides valuable insight. acs.org An XRD study would be expected to confirm the planarity of the pyridine ring. The analysis would precisely measure the C-Br, C-N, and various C-C bond lengths. Furthermore, it would elucidate the conformation of the cyclobutyl ring and its orientation relative to the pyridine ring. Intermolecular interactions, particularly hydrogen bonds involving the secondary amine's hydrogen atom and the pyridine nitrogen of an adjacent molecule, would likely be a key feature of the crystal packing. researchgate.net Such interactions significantly influence the compound's physical properties, including its melting point and solubility.
Chromatographic Purification and Analysis
Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its preparative purification. Given the compound's aromatic and basic nature, reversed-phase HPLC is a suitable analytical approach. helixchrom.comhelixchrom.com
A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid, is used to protonate the basic nitrogen atoms on the pyridine ring, ensuring sharp, symmetrical peak shapes and reproducible retention times. helixchrom.com Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine chromophore exhibits strong absorbance, typically around 250-270 nm. sielc.com
Table 2: Representative HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the hot injector. sigmaaldrich.com To overcome this, a derivatization step is necessary to convert the polar N-H group into a less polar, more volatile moiety. researchgate.net
A common and effective strategy is trimethylsilylation. This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst or solvent like pyridine. sigmaaldrich.comresearchgate.net The reaction replaces the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable derivative suitable for GC analysis. nih.govomicsonline.org This TMS-derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its characteristic retention time and fragmentation pattern.
Table 3: Typical GC-MS Conditions for the TMS-Derivative
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at ~1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min hold), ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC is invaluable for determining when the starting materials have been consumed and the desired product has formed. nih.govnih.gov
The reaction is monitored by spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting materials. libretexts.org The plate is then developed in an appropriate solvent system, usually a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). nih.gov As the product is generally more polar than the starting halide but may be less polar than the starting amine, the components will separate based on their affinity for the stationary phase. The spots are visualized, often under UV light (254 nm), where the aromatic pyridine ring will appear as a dark spot. mdpi.com A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Table 4: Hypothetical TLC Data for Synthesis Monitoring
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |
|---|---|
| 2,6-Dibromopyridine (B144722) (Starting Material) | ~0.85 |
| Cyclobutylamine (Starting Material) | ~0.10 (may require staining) |
| This compound (Product) | ~0.45 |
Rf (Retardation factor) values are indicative and depend on specific TLC conditions.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of C-N Bond Formation Pathways
Currently, there is a lack of specific studies in the scientific literature that elucidate the precise C-N bond formation pathways for 6-Bromo-N-cyclobutylpyridin-2-amine. Such research would involve detailed kinetic and theoretical studies to map out the reaction coordinates and determine the operative mechanisms, which could include nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
While the broader field of organic synthesis extensively studies the role of catalysts and ligands in C-N bond formation, specific research detailing their influence on the reactivity of this compound is not available. Investigations in this area would be crucial to identify optimal catalytic systems for achieving high selectivity and efficiency in reactions involving this substrate. This would entail screening various metal catalysts (e.g., palladium, copper) and a diverse array of ligands to understand their electronic and steric effects on the reaction outcomes.
Investigation of Intermediates and Transition States through Control Experiments
The identification and characterization of reaction intermediates and transition states are fundamental to understanding any chemical transformation. For this compound, there are no published control experiments, spectroscopic analyses (e.g., in-situ NMR), or computational studies aimed at trapping or observing these transient species. Such experiments would be essential to confirm proposed mechanistic pathways.
Mechanistic Studies on Cyclobutyl Ring Transformations in Amines
The chemistry of cyclobutane (B1203170) rings, particularly their transformations under various reaction conditions, is an area of active research. However, specific mechanistic studies on the cyclobutyl ring of this compound are not described in the literature.
Visible light photoredox catalysis has emerged as a powerful tool for initiating a variety of organic transformations, including the ring-opening of strained carbocycles. While general studies on cyclobutylanilines have shown that they can undergo ring-opening via photoredox-mediated single-electron transfer, there is no specific research applying this methodology to this compound. Such a study would explore whether the pyridinyl nitrogen and the bromo substituent influence the photophysical properties and subsequent reactivity of the cyclobutylamino moiety.
The formation of distonic radical cations, where the charge and radical are separated, is a key feature in the photoredox-catalyzed reactions of many N-aryl cyclobutylamines. These intermediates are pivotal in directing the course of ring-opening and subsequent bond-forming events. However, the generation and reactivity of a distonic radical cation specifically derived from this compound have not been reported. Future research would be needed to investigate the existence and fate of such an intermediate and how the electronic properties of the bromo-substituted pyridine (B92270) ring affect its stability and reaction pathways.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds. For molecules similar to 6-bromo-N-cyclobutylpyridin-2-amine, DFT calculations provide valuable insights.
For instance, studies on other brominated aminopyridine derivatives, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ) to determine the most stable molecular structure. nih.gov Such calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing a picture of the electrostatic potential and identifying potential sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. These maps are invaluable for predicting non-covalent interactions and sites of chemical reactivity.
In a study on 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile, DFT calculations were employed to analyze the molecular structure and electronic properties. researchgate.net The table below summarizes typical parameters that can be obtained from such DFT studies.
| Computational Parameter | Significance | Typical Findings for Bromo-aminopyridine Analogs |
| HOMO Energy | Indicates electron-donating ability | Higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates electron-accepting ability | Lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Indicator of chemical stability | A smaller gap generally implies higher reactivity. |
| Mulliken Charges | Distribution of atomic charges | Reveals electron-rich and electron-poor centers in the molecule. |
| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions. |
This table is illustrative and based on general findings for related compounds, not specific data for this compound.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying intermediate structures, and calculating the energies of transition states. For bromo-aminopyridine compounds, this can be applied to understand their synthesis and subsequent reactions.
For example, the synthesis of imidazo[1,2-a]pyridines from the reaction of 2-aminopyridine (B139424) with α-bromoketones has been studied, revealing the reaction proceeds via a cyclocondensation mechanism. researchgate.net Computational modeling of such a reaction involving a derivative like this compound would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and final products.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are often used for this purpose.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the reactants and products.
These calculations can provide quantitative data on activation energies, which helps in predicting reaction rates and understanding the influence of substituents (like the bromo and cyclobutyl groups) on the reaction's feasibility. Studies on the reactivity of aminopyridines with halogens have also shown complex reaction pathways, including protonation and dimerization, which could be elucidated through detailed molecular modeling. acs.org
Conformational Analysis of the Cyclobutyl and Pyridine (B92270) Moieties
This analysis is typically performed by:
Potential Energy Surface (PES) Scan: The dihedral angle of the C(pyridine)-N-C(cyclobutyl)-H bond is systematically rotated, and the energy of the molecule is calculated at each step. This reveals the low-energy conformations (energy minima) and the rotational barriers (energy maxima).
Cyclobutyl Ring Puckering: The cyclobutyl ring is not planar and can exist in a puckered conformation. Computational methods can determine the preferred pucker and the energy barrier for ring inversion.
Studies on related N-alkylated amines and cyclic structures have shown that the orientation of the alkyl group relative to the aromatic ring can significantly impact the molecule's properties and biological activity. For example, in N-aryl-substituted cyclic compounds, specific conformations can be stabilized by intramolecular hydrogen bonds or steric interactions. While no specific conformational analysis of this compound is published, it is expected that the molecule would exhibit a preferred orientation of the cyclobutyl group relative to the pyridine ring to minimize steric hindrance with the bromine atom at the 6-position.
Derivatization and Chemical Transformations of 6 Bromo N Cyclobutylpyridin 2 Amine
Functional Group Interconversions at the Pyridine (B92270) Ring
The pyridine ring of 6-Bromo-N-cyclobutylpyridin-2-amine offers specific sites for chemical modification, primarily at the bromine-substituted position and on the pyridine core itself through electrophilic aromatic substitution.
The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-pyridine with various organoboron reagents. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of Suzuki-Miyaura reactions to 2-aminopyridine (B139424) derivatives is well-established. Typically, a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system involving ligands like SPhos or XPhos, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), is employed to couple the aryl bromide with a boronic acid or ester. This allows for the introduction of aryl, heteroaryl, and alkyl groups.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a secondary or tertiary amine at the 6-position. This is particularly useful for synthesizing compounds with potential biological activity. The reaction typically involves a palladium catalyst and a phosphine (B1218219) ligand, with a strong base like sodium tert-butoxide. The choice of ligand is crucial for achieving high yields and functional group tolerance.
| Coupling Partner | Catalyst System (Typical) | Product Type |
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-N-cyclobutylpyridin-2-amine |
| Alkylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 6-Alkyl-N-cyclobutylpyridin-2-amine |
| Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Dialkylamino)-N-cyclobutylpyridin-2-amine |
This table represents typical conditions for cross-coupling reactions on related bromo-pyridines, as specific data for this compound is not detailed in available literature.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq The amino group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (3 and 5 positions). However, the bromine at the 6-position also influences the regioselectivity. Reactions like nitration or halogenation would require harsh conditions, and the substitution pattern would be a result of the combined directing effects of the amino and bromo substituents. For 2-aminopyridines, electrophilic substitution typically occurs at the 3- and 5-positions.
Transformations Involving the Amine Functionality
The secondary amine in this compound is a key site for further functionalization through alkylation and acylation reactions.
The introduction of an additional alkyl group on the secondary amine can be achieved through N-alkylation. This reaction typically involves treating the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is critical to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts.
N-acylation of the secondary amine leads to the formation of amides. This is readily accomplished by reacting this compound with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acid byproduct. This transformation is generally high-yielding and can be used to introduce a wide variety of acyl groups.
| Reagent | Reaction Type | Product Class |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Tertiary Amine |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Amide |
| Acid Anhydride (e.g., (CH₃CO)₂O) | N-Acylation | Amide |
Modifications and Ring-Opening Reactions of the Cyclobutyl Moiety
The cyclobutyl group is generally stable under many reaction conditions. However, under specific circumstances, particularly those involving radical or photochemically induced pathways, the strained four-membered ring can undergo rearrangement or ring-opening reactions. These transformations are less common in standard synthetic procedures but can be exploited to generate novel molecular scaffolds. For instance, radical-mediated ring-opening of cyclobutylamines can lead to the formation of linear alkyl chains with functional groups at specific positions. Such reactions are highly specialized and their applicability to this compound would require dedicated investigation.
Synthetic Utility and Research Applications
Role as a Versatile Building Block in Organic Synthesis
The utility of 6-Bromo-N-cyclobutylpyridin-2-amine in organic synthesis stems from its nature as a bifunctional building block. The 2-aminopyridine (B139424) core is a common scaffold in medicinal chemistry, and the bromine substituent provides a crucial handle for constructing more complex molecules. Its parent compound, 2-amino-6-bromopyridine, is widely used as a key intermediate in the synthesis of various pharmaceutical agents. cphi-online.comsigmaaldrich.com
The bromine atom at the 6-position is particularly valuable for its ability to participate in a wide array of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the bromine can be readily displaced or coupled using methodologies such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. A similar process is used to synthesize diaryl-2-aminopyridine derivatives. acs.org
Buchwald-Hartwig Amination: Reaction with amines to form diaminopyridine structures.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Stille Coupling: Reaction with organostannanes to form new C-C bonds.
Simultaneously, the N-cyclobutylamino group can undergo its own set of chemical transformations. The secondary amine is nucleophilic and can be acylated by reacting with acyl chlorides or anhydrides to form amides, a transformation documented for related aminopyridines. guidechem.com It can also be further alkylated or used as a directing group in reactions on the pyridine (B92270) ring. The combination of these two reactive sites allows for a modular and divergent approach to synthesis, where complex molecular architectures can be assembled systematically from this single starting material.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagent(s) | Resulting Structure |
|---|---|---|---|
| 6-Bromo | Suzuki-Miyaura Coupling | R-B(OH)₂ / Pd catalyst | 6-R-N-cyclobutylpyridin-2-amine |
| 6-Bromo | Buchwald-Hartwig Amination | R₂NH / Pd catalyst | 6-(R₂N)-N-cyclobutylpyridin-2-amine |
| 6-Bromo | Sonogashira Coupling | R-C≡CH / Pd/Cu catalyst | 6-(R-C≡C)-N-cyclobutylpyridin-2-amine |
| 2-Cyclobutylamino | Acylation | R-COCl / Base | N-(6-bromopyridin-2-yl)-N-cyclobutylacetamide |
| Pyridine Nitrogen | N-Oxidation | m-CPBA | This compound-1-oxide |
Applications in Ligand Design for Organometallic Chemistry and Catalysis
The 2-aminopyridine framework is an excellent bidentate ligand scaffold, capable of coordinating to metal centers through both the pyridine ring nitrogen and the exocyclic amino nitrogen. This chelation forms a stable five-membered ring with the metal ion, a common motif in coordination chemistry. The specific compound this compound fits this profile and can be used to design ligands for various applications in organometallic chemistry and catalysis.
Research into related 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines has shown their utility in synthesizing ligands for Extended Metal Atom Chains (EMACs). georgiasouthern.edu EMACs are linear chains of metal atoms held together by metal-metal bonds and stabilized by surrounding organic ligands. georgiasouthern.edu The unique electronic and magnetic properties of these complexes are highly dependent on the nature of the stabilizing ligands. georgiasouthern.edu By reacting a compound like 2,6-dibromopyridine (B144722) with primary amines (such as cyclobutylamine), researchers can synthesize ligands like N,N'-dicyclobutylpyridine-2,6-diamine, which can then be used to stabilize these sophisticated metallic structures. georgiasouthern.edu The this compound is a direct intermediate in such a synthetic sequence.
Furthermore, Schiff-base ligands derived from 2-aminopyridine and various aldehydes have been shown to form stable and biologically active complexes with metals like copper(II), nickel(II), and zinc(II). sigmaaldrich.com The N-cyclobutyl-2-aminopyridine moiety can similarly be incorporated into more complex ligand architectures, where the electronic and steric properties of the cyclobutyl group can be used to fine-tune the catalytic activity and stability of the resulting metal complex.
Contribution to the Development of Advanced Organic Materials
The pyridine ring is a common structural unit in a variety of advanced organic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Chemical suppliers often categorize heterocyclic building blocks like bromopyridines and pyrazines as intermediates for materials science. bldpharm.combldpharm.com The electron-deficient nature of the pyridine ring makes it a useful component in designing materials with specific electronic properties, such as electron-transporting materials.
However, specific research detailing the incorporation of this compound into advanced organic materials is not extensively documented in publicly available literature. While its structural motifs—the bromopyridine core for further functionalization and the aminopyridine for its electronic and hydrogen-bonding capabilities—suggest potential utility, its direct contribution remains an area for future exploration. Its role would likely be as an early-stage intermediate, which, after further synthetic modification, could be integrated into larger conjugated systems designed for specific material functions.
General Methodological Approaches to Structure-Activity Relationship (SAR) Studies in Chemical Biology
The aminopyridine scaffold is a highly privileged structure in medicinal chemistry and is found at the core of numerous biologically active compounds, particularly protein kinase inhibitors. nih.gov The general methodological approach to Structure-Activity Relationship (SAR) studies often utilizes a versatile, functionalized core molecule like this compound to generate a library of analogs for biological screening. The goal of an SAR study is to systematically modify a lead compound's structure to understand how each part contributes to its biological activity, selectivity, and pharmacokinetic properties.
A typical SAR campaign starting with this compound would involve several parallel synthetic efforts:
Modification at the 6-position: The bromine atom serves as a convenient point for diversification. Using Suzuki coupling, a wide variety of aryl and heteroaryl groups can be introduced. acs.org This allows chemists to probe interactions within specific pockets of a biological target. For example, in the development of ALK2 inhibitors, a bromo-iodopyridine intermediate was used to sequentially add different aryl groups via Suzuki reactions to build an SAR model. acs.org
Modification of the Amine Substituent: The cyclobutyl group can be systematically replaced with other alkyl, cycloalkyl, or aryl groups to study the effect of sterics and lipophilicity on binding affinity. In SAR studies of piperazine-linked aminopyridines, modifying the substituent on a nitrogen atom was shown to create more beneficial interactions in the target's lipophilic pocket. researchgate.net
Modification of the Pyridine Ring: Other positions on the pyridine ring could be functionalized to modulate the electronic properties or introduce new hydrogen bond donors or acceptors.
This systematic approach has been successfully applied to develop potent and selective inhibitors for various kinases, including Janus kinase 2 (JAK2), Bruton's tyrosine kinase (BTK), and ALK2, all based on aminopyridine scaffolds. acs.orgresearchgate.netnih.gov The compound this compound is an ideal starting point for such a study, providing a clear and established route for generating the chemical diversity needed to build a comprehensive understanding of a pharmacophore.
Table 2: General SAR Methodology Using this compound Scaffold
| SAR Step | Objective | Example Modification | Rationale |
|---|---|---|---|
| Step 1: Library Synthesis | Generate diverse analogs | Replace 6-Bromo with various aryl groups via Suzuki coupling. | To explore how different substituents at this position interact with the target protein. |
| Replace N-cyclobutyl with methyl, isopropyl, phenyl, etc. | To determine the optimal size, shape, and lipophilicity of the amine substituent. | ||
| Step 2: Biological Screening | Measure biological activity | In vitro kinase assays (e.g., IC₅₀ determination). | To quantify the potency of each new analog against the intended target. |
| Cellular activity assays (e.g., antiproliferative assays). | To assess the compound's efficacy in a more complex biological environment. nih.govnih.gov | ||
| Step 3: Data Analysis | Identify trends | Correlate structural changes with changes in activity. | To build a model of the pharmacophore, identifying key favorable and unfavorable interactions. |
| Step 4: Iterative Design | Design and synthesize next-generation compounds | Synthesize new analogs based on the SAR model. | To optimize potency, selectivity, and drug-like properties based on initial findings. |
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-N-cyclobutylpyridin-2-amine?
- Methodological Answer : The compound can be synthesized via bromination of N-cyclobutylpyridin-2-amine using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane. Reaction conditions (temperature, catalyst) must be optimized to avoid over-bromination. Purification typically involves recrystallization or column chromatography. Comparative studies of brominating agents (e.g., Br₂ vs. NBS) reveal NBS offers better regioselectivity for the 6-position .
Q. How can the purity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. For example, ¹H NMR should show characteristic peaks: pyridine protons (δ 6.5–8.5 ppm), cyclobutyl CH₂ (δ 1.5–2.5 ppm). Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ = 257.03 g/mol). Purity thresholds ≥95% are recommended for biological assays .
Q. What analytical techniques are used to characterize its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software (v.2018/3) is ideal. Data collection at 100 K minimizes thermal motion artifacts. Key parameters: R-factor < 0.05, data-to-parameter ratio > 10. For non-crystalline samples, computational modeling (DFT) predicts bond angles and dihedral angles .
Advanced Research Questions
Q. How does the cyclobutyl substituent influence reactivity compared to other N-alkyl groups?
- Methodological Answer : Comparative SAR studies using analogs (e.g., N-methyl, N-isopropyl) reveal steric and electronic effects. The cyclobutyl group’s strained ring enhances electrophilicity at the pyridine nitrogen, accelerating nucleophilic substitution. Kinetic studies (e.g., monitoring Suzuki coupling rates) show cyclobutyl derivatives have ~20% faster reaction rates than methyl analogs .
Q. What strategies mitigate byproduct formation during bromination?
- Methodological Answer : Byproducts (e.g., di-brominated species) arise from excess Br₂ or prolonged reaction times. Controlled addition of NBS at 0°C reduces side reactions. Use of radical inhibitors (e.g., BHT) or flow chemistry improves selectivity. Post-reaction TLC monitoring and quenching with Na₂S₂O₃ are critical .
Q. How can computational methods predict biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinity. Pharmacophore modeling (Schrödinger Phase) assesses steric compatibility. ADMET predictions (SwissADME) evaluate solubility (LogP ≈ 2.1) and metabolic stability. Validate with in vitro assays (IC₅₀ measurements) .
Q. What are the challenges in enantiomeric resolution for chiral derivatives?
- Methodological Answer : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phase separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (Candida antarctica lipase B) achieves >90% ee. Circular dichroism (CD) confirms absolute configuration .
Experimental Design & Data Analysis
Q. How to design a stability study under varying storage conditions?
- Methodological Answer : Accelerated stability testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Kinetic modeling (Arrhenius equation) predicts shelf life. Degradation products (e.g., de-brominated analogs) are identified via LC-MS .
Q. What statistical approaches resolve contradictory biological activity data?
- Methodological Answer : Use multivariate analysis (PCA) to distinguish assay-specific variability from true bioactivity. Reproducibility is tested via inter-lab studies (n ≥ 3). Dose-response curves (GraphPad Prism) with 95% confidence intervals validate EC₅₀ consistency. Outliers are assessed via Grubbs’ test .
Q. How to optimize microwave-assisted synthesis for scale-up?
- Methodological Answer :
Microwave parameters: Power (300 W), temperature (80°C), and irradiation time (10–15 min). Reaction scalability is tested in 10 mL to 1 L vessels. Compare yields (%) and reaction rates (min⁻¹) with conventional methods. Continuous-flow systems (Vapourtec) enhance reproducibility for gram-scale production .
Tables for Key Comparisons
Q. Table 1. Brominating Agents for 6-Position Selectivity
| Agent | Solvent | Yield (%) | Di-brominated Byproduct (%) |
|---|---|---|---|
| NBS | CH₃CN | 78 | <5 |
| Br₂ | DCM | 65 | 12 |
| DBDMH | THF | 70 | 8 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
